Trichloroethylene-d

概要

説明

Trichloroethylene-d is a deuterated form of trichloroethylene, a chlorinated hydrocarbon commonly used as an industrial solvent. The “d” in this compound indicates the presence of deuterium, a stable isotope of hydrogen, replacing one or more hydrogen atoms in the molecule. This compound is particularly valuable in scientific research due to its unique isotopic properties, which can be utilized in various analytical techniques.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trichloroethylene-d typically involves the deuteration of trichloroethylene. This can be achieved through several methods:

Catalytic Exchange: Trichloroethylene is exposed to deuterium gas in the presence of a catalyst, such as palladium on carbon, at elevated temperatures. The hydrogen atoms in trichloroethylene are replaced by deuterium atoms.

Chemical Exchange: Trichloroethylene is reacted with deuterated reagents, such as deuterated acids or bases, under controlled conditions to achieve deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Deuterium Gas Supply: Ensuring a consistent and high-purity supply of deuterium gas.

Catalytic Reactors: Utilizing large-scale catalytic reactors to facilitate the exchange reaction.

Purification: Employing distillation and other purification techniques to isolate and purify this compound.

化学反応の分析

Types of Reactions: Trichloroethylene-d undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form trichloroacetic acid and other oxidation products. Common oxidizing agents include potassium permanganate and ozone.

Reduction: Reduction of this compound can yield compounds such as dichloroethylene and vinyl chloride. Reducing agents like lithium aluminum hydride are often used.

Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide and ammonia.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution or ammonia in liquid ammonia.

Major Products:

Oxidation: Trichloroacetic acid, carbon dioxide, and water.

Reduction: Dichloroethylene, vinyl chloride, and ethylene.

Substitution: Various substituted trichloroethylene derivatives depending on the nucleophile used.

科学的研究の応用

2.1. Chemical Synthesis

Trichloroethylene-d is employed in chemical synthesis as a solvent and reactant. Its unique isotopic signature allows researchers to trace reaction pathways and mechanisms more effectively than with non-deuterated compounds. This application is particularly crucial in organic chemistry and materials science.

2.2. Metabolic Studies

In pharmacokinetics and toxicology studies, this compound serves as a tracer to study the metabolism of TCE in biological systems. This isotopic labeling helps in understanding the compound’s absorption, distribution, metabolism, and excretion (ADME) properties in human and animal models .

2.3. Environmental Monitoring

This compound can be utilized in environmental studies to trace contamination sources and pathways in ecosystems. Its distinct isotopic composition allows for more accurate assessments of TCE pollution in soil and water samples, aiding regulatory compliance and remediation efforts .

3.1. Solvent Use

In industrial settings, this compound is used for cleaning and degreasing metal parts, especially in aerospace and automotive sectors. Its effectiveness as a solvent makes it valuable for precision cleaning tasks where residue-free surfaces are critical .

3.2. Chemical Feedstock

This compound serves as an important feedstock for producing fluorinated compounds, which are used in various applications ranging from refrigerants to pharmaceuticals. The isotopic version can provide insights into the reaction kinetics involved in these processes .

4.1. Toxicological Research

A significant body of research has focused on the toxicological effects of trichloroethylene, including its carcinogenic potential. Studies using this compound have helped elucidate the mechanisms by which TCE exerts its effects on human health, particularly concerning liver toxicity and cancer risk .

4.2. Industrial Application Case Study: Aerospace Cleaning

Aerospace manufacturers have adopted this compound for precision cleaning of aircraft components. A study demonstrated that using this deuterated solvent resulted in superior cleaning efficacy while minimizing environmental impact due to its controlled use under stringent regulations .

作用機序

Trichloroethylene-d can be compared with other deuterated solvents and chlorinated hydrocarbons:

Deuterated Chloroform (Chloroform-d): Similar to this compound, chloroform-d is used in NMR spectroscopy. this compound is less toxic and has different solvent properties.

Deuterated Dichloromethane (Dichloromethane-d): Another deuterated solvent used in NMR spectroscopy. This compound offers different solubility characteristics and is preferred in certain applications.

Trichloroethylene: The non-deuterated form of trichloroethylene is widely used as an industrial solvent. This compound provides the added benefit of deuterium labeling for research purposes.

類似化合物との比較

- Deuterated chloroform (chloroform-d)

- Deuterated dichloromethane (dichloromethane-d)

- Trichloroethylene

Trichloroethylene-d stands out due to its unique isotopic properties, making it a valuable tool in various scientific and industrial applications.

生物活性

Trichloroethylene (TCE), particularly its deuterated form Trichloroethylene-d, has been extensively studied for its biological activity, especially concerning its toxicological effects on human health. This article synthesizes findings from various research studies, case reports, and toxicological assessments to provide a comprehensive overview of the biological activity associated with this compound.

Trichloroethylene is a volatile organic compound (VOC) commonly used as an industrial solvent. Its deuterated variant, this compound, is utilized in research to trace metabolic pathways due to the presence of deuterium, which allows for distinct tracking in biological systems. TCE undergoes complex metabolic processes primarily through oxidation and glutathione conjugation pathways, leading to the formation of several toxic metabolites, including chloral hydrate and trichloroacetic acid (TCA) .

Toxicokinetics

The toxicokinetics of TCE involves absorption, distribution, metabolism, and excretion (ADME). Studies indicate that TCE is rapidly absorbed through inhalation and dermal exposure, with peak blood concentrations occurring within minutes. The liver plays a crucial role in metabolizing TCE into its active forms, which can exert various toxic effects on multiple organ systems .

Carcinogenicity

TCE is classified as a human carcinogen by the International Agency for Research on Cancer (IARC). Epidemiological studies have demonstrated a strong association between TCE exposure and increased risks of kidney cancer, liver cancer, and non-Hodgkin lymphoma. Mechanistic studies suggest that mutagenicity plays a significant role in TCE-induced carcinogenicity .

Neurotoxicity

Research has shown that TCE exposure can lead to neurotoxic effects, including cognitive deficits and peripheral neuropathy. A study involving residents exposed to contaminated groundwater revealed statistically significant increases in latency times for the blink reflex response compared to unexposed controls, indicating potential trigeminal nerve impairment .

Renal and Hepatic Toxicity

Chronic exposure to TCE has been linked to renal failure and liver damage. Case reports document instances of acute tubular necrosis in workers exposed to high concentrations of TCE. However, chronic exposures at permissible levels are less likely to cause significant liver damage .

Case Studies

Several case studies illustrate the health impacts of TCE:

- Case Study 1 : A metal degreaser developed acute tubular necrosis after prolonged exposure to high concentrations of TCE. Biopsy results confirmed renal damage.

- Case Study 2 : Another worker exposed to 99.5% TCE for eight hours experienced allergic interstitial nephritis leading to secondary tubular necrosis .

Research Findings

- Kidney Cancer : Strong evidence links TCE exposure with an increased risk of kidney cancer.

- Liver Cancer : Emerging evidence suggests a potential link between TCE exposure and liver cancer.

- Autoimmune Diseases : Recent studies indicate that TCE may contribute to autoimmune diseases and hypersensitivity reactions .

Summary Table of Biological Effects

| Biological Effect | Evidence Level | Key Findings |

|---|---|---|

| Carcinogenicity | High | Linked to kidney, liver cancers, non-Hodgkin lymphoma |

| Neurotoxicity | Moderate | Impaired trigeminal nerve function observed |

| Renal Toxicity | Moderate | Cases of acute tubular necrosis reported |

| Hepatic Toxicity | Low | Chronic exposure less likely to cause significant damage |

特性

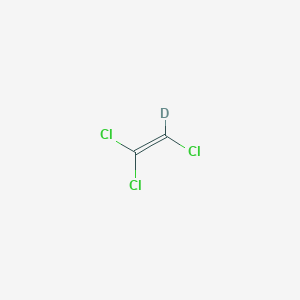

IUPAC Name |

1,1,2-trichloro-2-deuterioethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3/c3-1-2(4)5/h1H/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTXAVWGXDQKEL-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482422 | |

| Record name | Trichloroethylene-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13291-68-4 | |

| Record name | Trichloroethylene-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13291-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloroethylene-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13291-68-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。